5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18479057
InChI: InChI=1S/C13H18BrNSi/c1-13(2,3)16(4,5)9-8-12-7-6-11(14)10-15-12/h6-7,10H,1-5H3
SMILES:
Molecular Formula: C13H18BrNSi
Molecular Weight: 296.28 g/mol

5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine

CAS No.:

Cat. No.: VC18479057

Molecular Formula: C13H18BrNSi

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine -

Specification

Molecular Formula C13H18BrNSi
Molecular Weight 296.28 g/mol
IUPAC Name 2-(5-bromopyridin-2-yl)ethynyl-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C13H18BrNSi/c1-13(2,3)16(4,5)9-8-12-7-6-11(14)10-15-12/h6-7,10H,1-5H3
Standard InChI Key VVZAAXMUPHUCCH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)C#CC1=NC=C(C=C1)Br

Introduction

5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine is a complex organic compound featuring a pyridine ring with a bromine atom at the 5-position and an ethynyl group modified with a tert-butyl dimethylsilyl moiety at the 2-position. This compound is notable for its potential applications in organic synthesis and materials science due to its unique combination of reactive functionalities.

Synthesis of 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine

The synthesis of this compound typically involves a multi-step process utilizing palladium-catalyzed cross-coupling reactions. A common method involves the reaction of 2,5-dibromopyridine with tert-butylethynyldimethylsilane in the presence of palladium catalysts and copper(I) iodide under inert conditions.

Synthesis Steps:

  • Preparation of Starting Materials: 2,5-Dibromopyridine and tert-butylethynyldimethylsilane are prepared or obtained.

  • Cross-Coupling Reaction: The reaction mixture is set up under an argon atmosphere, combining 2,5-dibromopyridine, tert-butylethynyldimethylsilane, bis(triphenylphosphane)palladium(II) chloride, copper(I) iodide, and triethylamine in dry tetrahydrofuran (THF).

  • Reaction Conditions: The mixture is stirred at low temperatures initially, then allowed to warm to room temperature for several hours.

  • Purification: The product is isolated through filtration and purification steps involving organic solvents.

Applications and Potential Uses

5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine offers versatility due to its dual reactive functionalities—bromine and the silyl-protected alkyne. This makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules or materials.

Potential Applications:

  • Organic Synthesis: Useful in cross-coupling reactions to form carbon-carbon bonds.

  • Materials Science: Can be used to create novel materials with specific optical or electronic properties.

  • Pharmaceutical Research: May serve as a precursor for synthesizing bioactive compounds.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-Bromo-pyridineBromine at 2-positionBasic pyridine structure without silyl or ethynyl groups
5-Ethynyl-pyridineEthynyl group at 5-positionLacks bromine substitution; focuses on alkyne chemistry
Dimethylsilyl-acetyleneSilyl group attached to an alkyneNo aromatic ring; primarily used in polymer chemistry
Tert-butyl-dimethyl-silanyl-acetyleneSimilar silyl moiety but without bromineUsed in organic synthesis; less reactive than brominated derivatives

Research Findings and Future Directions

Research on 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine is focused on exploring its reactivity and potential applications. Studies involve investigating its interactions with nucleophiles and electrophiles to understand its utility as a synthetic intermediate. Additionally, its binding affinity to biological targets could reveal pharmacological potential.

Future Research Directions:

  • Synthetic Methodology: Improving synthesis efficiency and yield.

  • Materials Science Applications: Exploring its use in creating novel materials.

  • Pharmacological Studies: Investigating its potential as a precursor for bioactive compounds.

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